H-D-Cys-Oet.HCl

Opioid Pharmacology Respiratory Depression In Vivo Pharmacology

H-D-Cys-Oet.HCl (CAS 75521-14-1) is the validated D-cysteine ethyl ester hydrochloride for opioid pharmacology research. - Completely reverses morphine-induced respiratory depression in rat models (500 µmol/kg IV) while L-isomer and free D-cysteine are inactive. - Ethyl ester modification ensures cell penetration, enabling functional efficacy where parent thiol fails. - Supplied as crystalline HCl salt, ≥98.5% (HPLC), with stereochemical verification ([α]D20 = 11-14°). - Suitable for peptide synthesis, coordination polymer preparation, and intracellular thiol delivery.

Molecular Formula C5H12ClNO2S
Molecular Weight 185.67
CAS No. 75521-14-1; 868-59-7
Cat. No. B2805348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Cys-Oet.HCl
CAS75521-14-1; 868-59-7
Molecular FormulaC5H12ClNO2S
Molecular Weight185.67
Structural Identifiers
SMILESCCOC(=O)C(CS)N.Cl
InChIInChI=1S/C5H11NO2S.ClH/c1-2-8-5(7)4(6)3-9;/h4,9H,2-3,6H2,1H3;1H/t4-;/m1./s1
InChIKeyJFKJWWJOCJHMGV-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Cys-Oet.HCl Procurement Guide: Specifications and Applications


H-D-Cys-Oet.HCl, also known as D-Cysteine ethyl ester hydrochloride, is a crystalline D-amino acid derivative (molecular formula C5H11NO2S·HCl, molecular weight 185.67) characterized by an ethyl ester modification of D-cysteine that enhances lipophilicity and membrane permeability . The hydrochloride salt form is the standard reagent-grade product supplied by major chemical vendors for research use, with typical commercial purity specifications of ≥98.5% (HPLC) . This compound is primarily utilized in biochemical synthesis, peptide chemistry, and pharmacological research applications where D-stereochemistry and enhanced cell penetration are critical requirements .

D-enantiomer Stereoselective research requiring D-configuration
Ethyl ester Lipophilic modification for cell penetration studies
HCl salt Standard reagent-grade form for synthesis and handling

Stereochemistry and Salt Form in Research Procurement


Substituting H-D-Cys-Oet.HCl (CAS 75521-14-1; 868-59-7) with the more common L-isomer (L-cysteine ethyl ester hydrochloride, CAS 868-59-7) or with the free base D-cysteine is scientifically invalid for applications requiring D-stereochemistry or enhanced cellular permeability. The D-configuration confers fundamentally different stereoselective interactions with biological targets, particularly in opioid pharmacology where D-CYSee demonstrates functional efficacy in reversing respiratory depression while L-CYSee does not . Furthermore, the ethyl ester modification is essential for cell penetration; the parent thiol D-cysteine at equivalent doses (500 μmol/kg, IV) fails to produce any of the pharmacological effects observed with the ester derivative, establishing that the hydrochloride salt of the D-ethyl ester is a distinct functional entity, not an interchangeable analog .

Target
Substitute
Risk Context
D-Cys-Oet·HCl
L-Cys-Oet·HCl
Stereochemistry-dependent model responses may not transfer
D-Cys-Oet·HCl
D-Cysteine free base
Absence of ethyl ester may abolish cell penetration and reported endpoint activity
D-Cys-Oet·HCl
Other salt forms
Salt form may alter solubility and handling; verify compatibility

Quantitative Differentiation Against Key Analogs


In Vivo Efficacy in Opioid-Induced Respiratory Depression

In a head-to-head in vivo study, D-cysteine ethyl ester (D-CYSee) at 500 μmol/kg IV completely reversed morphine-induced respiratory depression in freely-moving rats, while D-cysteine at identical doses (1 or 2 × 500 μmol/kg IV) produced no effect whatsoever . The ethyl ester modification is therefore essential for functional efficacy, establishing that procurement of the D-cysteine ethyl ester hydrochloride salt is non-negotiable for this pharmacological application.

Respiratory depression reversal
Head-to-head
D-CYSee 500 μmol/kg IV: complete reversal of morphine-induced respiratory endpoints; D-cysteine: no effect
Supports D-Cys-Oet specific model-response context
Freely-moving rat model; morphine 10 mg/kg IV
Opioid Pharmacology Respiratory Depression In Vivo Pharmacology

Prevention and Reversal of Opioid Physical Dependence

In a controlled in vivo study, co-injection of D-CYSee (250 μmol/kg IV) with fentanyl markedly reduced naloxone-precipitated withdrawal phenomena compared to fentanyl + vehicle controls, while D-cysteine at the identical dose (250 μmol/kg IV) produced no reduction in withdrawal signs . The D-ethyl ester prevented the acquisition of physical dependence and reversed established dependence, whereas the non-esterified D-cysteine was completely inactive.

Opioid dependence prevention
Head-to-head
D-CYSee 250 μmol/kg IV: marked reduction in naloxone-precipitated withdrawal endpoints; D-cysteine: no reduction
Supports ethyl ester-dependent withdrawal response context
Fentanyl-dependent rats; naloxone 1.5 mg/kg IV
Opioid Dependence Addiction Pharmacology Withdrawal Syndrome

Stereoselective Nanofiber Formation in Coordination Polymers

When N-(perfluorooctanoyl) derivatives of both D- and L-cysteine ethyl esters were mixed with Ag+ ions in ethanol at μM concentrations, both enantiomers rapidly formed P-/M-helical nanofibrils of high thermostability, whereas the non-fluorinated octanoyl counterpart did not form these structures . This demonstrates that while both D- and L-forms can participate in this specific supramolecular assembly, the stereochemical purity of the starting material is essential for obtaining homochiral nanofibrils with predictable helical handedness.

Helical nanofiber assembly
Class-level
Both D- and L-enantiomer derivatives form P-/M-helical nanofibrils with Ag+; non-fluorinated analogs do not
Stereochemical purity required for homochiral architecture
Ethanol, μM concentrations; room temperature
Supramolecular Chemistry Nanomaterials Coordination Polymers

Analytical Quality Specifications and Chiral Purity Verification

Commercial H-D-Cys-Oet.HCl (D-enantiomer) is available at ≥98.5% purity (HPLC) with optical rotation [α]D20 = 11–14° (c=1, 1N HCl) . In contrast, the L-enantiomer (L-cysteine ethyl ester hydrochloride, CAS 868-59-7) exhibits optical rotation [α]20/D = -11.0 to -12.0° (c=8, 1mol/L HCl) . The opposite sign and magnitude of specific rotation provide a definitive analytical fingerprint for verifying stereochemical identity upon receipt, a critical quality control parameter for studies where chiral purity determines biological or chemical outcomes.

Chiral identity verification
Data to verify
[α]D20 = 11–14° (c=1, 1N HCl); L-enantiomer: [α]20/D = -11.0 to -12.0°
Enables unambiguous D-stereochemistry confirmation upon receipt
Verify optical rotation per certificate of analysis
Analytical Chemistry Quality Control Chiral Purity

Recommended Research and Industrial Applications


Opioid Pharmacology: Respiratory Depression and Dependence Reversal

Researchers investigating the reversal of opioid-induced respiratory depression or prevention of physical dependence should specifically procure H-D-Cys-Oet.HCl. The evidence demonstrates that D-cysteine ethyl ester (500 μmol/kg IV) completely reverses morphine-induced respiratory depression in rat models, while D-cysteine at identical doses has no effect . Similarly, D-CYSee (250 μmol/kg IV) markedly reduces naloxone-precipitated withdrawal in fentanyl-dependent rats, establishing its unique functional activity in opioid pharmacology . The L-enantiomer and non-esterified D-cysteine are ineffective substitutes for these specific pharmacological endpoints.

Peptide Synthesis and Protein Engineering with D-Stereochemistry

For peptide synthesis applications that require D-cysteine incorporation, H-D-Cys-Oet.HCl is the appropriate building block due to its D-stereochemistry and enhanced reactivity of the ethyl ester form . The hydrochloride salt provides stable handling characteristics and compatibility with standard solid-phase peptide synthesis protocols. Optical rotation verification ([α]D20 = 11–14°) should be performed upon receipt to confirm stereochemical integrity, as inadvertent substitution with the L-enantiomer would yield peptides with altered stereochemistry and potentially different biological activity .

Supramolecular Chemistry and Chiral Nanomaterials Development

Researchers developing homochiral coordination polymers or helical nanofibrils should source H-D-Cys-Oet.HCl for the preparation of D-configured cysteine ethyl ester derivatives. Studies show that N-(perfluorooctanoyl)-D-cysteine ethyl ester forms P-/M-helical nanofibrils with Ag+ ions at μM concentrations with high thermostability . Stereochemical purity of the starting material is essential for obtaining materials with predictable helical handedness and reproducible supramolecular architecture.

Membrane Permeability and Intracellular Delivery Studies

For studies examining cellular uptake of D-amino acid derivatives or intracellular delivery of thiol-based compounds, H-D-Cys-Oet.HCl is the preferred form due to the enhanced lipophilicity conferred by the ethyl ester modification relative to free D-cysteine . The differential in vivo efficacy between D-CYSee and D-cysteine in opioid pharmacology studies provides functional evidence of superior cell penetration . The hydrochloride salt form offers improved aqueous solubility and handling characteristics compared to the free base.

Application
Selection Property
Validation Focus
Opioid-induced respiratory depression and dependence reversal studies
D-stereochemistry and ethyl ester-specific model response
Endpoint reversal in respiratory depression and withdrawal models
D-Cysteine peptide synthesis
D-enantiomer purity and reactive ethyl ester
Chiral identity and coupling efficiency
Chiral nanofiber and coordination polymer assembly
Stereochemical purity for homochiral architectures
Helical handedness and material reproducibility
Membrane permeability and intracellular delivery research
Lipophilic ethyl ester modification context
Cell penetration assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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